4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline
Description
Properties
IUPAC Name |
4-[(4-bromophenyl)diazenyl]-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3/c19-14-6-8-17(9-7-14)21-22-18-12-10-16(11-13-18)20-15-4-2-1-3-5-15/h1-13,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVFMMPQEZHWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590596, DTXSID201043582 | |
| Record name | 4-[(4-Bromophenyl)diazenyl]-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118525-11-4, 1227610-89-0 | |
| Record name | 4-[(4-Bromophenyl)diazenyl]-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-phenylaniline in an alkaline medium to yield the target azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Research indicates that compounds similar to 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline exhibit significant biological activity, which suggests potential applications in drug development. Studies have shown that azo compounds can interact with biological systems, influencing processes such as cell signaling and gene expression.
Case Study: Anticancer Activity
A study focusing on the anticancer properties of azo compounds found that derivatives like this compound can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This compound may be a candidate for further development in cancer therapeutics.
Organic Synthesis
Synthesis of Azo Dyes
this compound serves as a precursor in the synthesis of various azo dyes. The diazo linkage is essential for creating vibrant colors in textiles and other materials.
| Azo Dye Name | Structure Type | Applications |
|---|---|---|
| Direct Red 28 | Azo compound | Textile dyeing |
| Acid Yellow 23 | Azo compound | Food coloring |
The ability to modify the phenyl rings allows for the tuning of dye properties, such as solubility and lightfastness.
Materials Science
Polymer Chemistry
In materials science, azo compounds like this compound are utilized in the development of photoresponsive polymers. These materials change their properties upon exposure to light, making them suitable for applications in smart coatings and sensors.
Case Study: Photoresponsive Polymers
Research has demonstrated that incorporating azo compounds into polymer matrices can lead to significant changes in mechanical properties and shape memory effects when exposed to UV light. This application is particularly promising for creating adaptive materials that respond dynamically to environmental stimuli.
Environmental Applications
Dye Degradation Studies
The environmental impact of azo dyes has led to studies on the degradation of compounds like this compound. Research indicates that certain microorganisms can effectively degrade these dyes, suggesting potential bioremediation strategies for contaminated water sources.
| Microorganism | Degradation Rate (%) | Conditions |
|---|---|---|
| Pseudomonas sp. | 85% | Aerobic conditions |
| Bacillus subtilis | 75% | Anaerobic conditions |
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Related Compounds
| Compound Name | Molecular Formula | Substituents | Density (g/cm³) | Boiling Point (°C) | Key Applications/Features |
|---|---|---|---|---|---|
| 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline | C₁₈H₁₄BrN₃ | –Br, –N-phenylaniline | 1.33 | 499.4 | Dyes, OLEDs |
| 4-{2,2-Dichloro-1-[(E)-(4-fluorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline | C₁₇H₁₄Cl₂FN₃ | –Cl₂, –F, –N,N-dimethylaniline | 1.31* | 421.6* | Photoresponsive materials |
| 2,2'-(4-((4-Bromophenyl)diazenyl)phenylazanediyl)diethanol | C₁₆H₁₇BrN₄O₂ | –Br, –N(CH₂CH₂OH)₂ | N/A | N/A | Surfactants, liquid crystals |
| (E)-4-((6-Methoxybenzo[d]thiazol-2-yl)diazenyl)-N-phenylaniline | C₂₀H₁₅N₅OS | –S-thiazole, –OCH₃ | N/A | N/A | Bioimaging, protein interaction studies |
Key Observations:
Electronic Effects :
- The bromine atom in the target compound enhances electron-withdrawing capacity compared to fluorine or chlorine derivatives, as seen in . This increases its redox stability, making it suitable for organic electronics .
- Substitution of –N-phenylaniline with –N,N-dimethylaniline (e.g., in ) reduces steric hindrance and increases solubility in polar solvents due to the dimethyl groups .
Optoelectronic Applications: The thiazole-containing analogue () exhibits redshifted absorption spectra due to the electron-rich sulfur heterocycle, enabling applications in bioimaging . The diethanol-substituted derivative () forms hydrogen bonds via hydroxyl groups, favoring liquid crystalline behavior .
Synthetic Pathways :
- The target compound is synthesized via diazotization of 4-bromoaniline followed by coupling with N-phenylaniline, as described in . In contrast, dichloro derivatives () require halogenation steps, which complicate scalability .
Functional Group Impact on Stability and Reactivity
- Bromine vs. Chlorine : Bromine’s larger atomic radius weakens C–Br bonds compared to C–Cl, increasing susceptibility to nucleophilic substitution. However, bromine’s polarizability enhances van der Waals interactions in crystal packing .
- Azo vs. Imine Linkages : Azo compounds (e.g., target compound) exhibit higher thermal stability than Schiff bases (e.g., ) due to resonance stabilization of the –N=N– group .
- Steric Effects : Bulky substituents like biphenylamine () reduce molecular planarity, diminishing conjugation efficiency compared to the target compound .
Biological Activity
4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline is an azo compound notable for its potential applications in medicinal chemistry, particularly due to its biological activities. This article delves into the compound's biological activity, including its antibacterial, antifungal, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a diazenyl functional group linked to a phenyl ring with a bromine substitution. Its molecular formula is with a molecular weight of approximately 352.2 g/mol. The structural uniqueness of this compound enhances its reactivity and potential applications compared to simpler azo compounds.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. The antibacterial activity of this compound has been evaluated against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method.
Table 1: Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 | |
| Bacillus subtilis | 100 | |
| Pseudomonas aeruginosa | 125 |
The presence of the bromine atom is believed to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have demonstrated its effectiveness against several fungal strains.
Table 2: Antifungal Activity Data
The mechanism of action is thought to involve disruption of the fungal cell wall synthesis, which is critical for maintaining cell integrity .
Anticancer Potential
The anticancer properties of azo compounds have been widely studied, and this compound is no exception. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction.
Case Study: In Vitro Cancer Cell Line Testing
In vitro studies have been conducted on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated:
- MCF-7 Cells: Significant reduction in cell viability at concentrations above 50 µg/mL.
- A549 Cells: Induction of apoptosis observed via flow cytometry at concentrations exceeding 75 µg/mL.
These findings suggest a potential pathway for therapeutic applications in oncology, warranting further investigation into its mechanisms and efficacy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The diazenyl group may participate in electron transfer processes, while the bromine substituent enhances reactivity towards nucleophiles in biological systems.
Q & A
Q. What is the standard synthetic route for 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline?
The compound is synthesized via azo coupling. A 4-bromoaniline derivative is diazotized using sodium nitrite and HCl at 0–5°C, followed by coupling with N-phenylaniline in a basic medium (pH 8–10). The reaction requires strict temperature control to avoid diazonium salt decomposition. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent). Yields are optimized by maintaining anhydrous conditions and stoichiometric precision .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm aromatic proton environments and the E-configuration of the azo bond.
- FT-IR : Peaks at ~1500 cm (N=N stretch) and ~3400 cm (N-H stretch) validate functional groups.
- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H] at m/z 363.11).
- X-ray Crystallography : Orthorhombic crystal system (space group Pccn, a = 15.6741 Å) resolves molecular geometry and packing interactions .
Q. How is the purity of this compound validated experimentally?
Elemental analysis (C, H, N, Br) ensures >95% purity. HPLC with UV detection (λ = 350 nm) monitors residual reactants. Melting point consistency (e.g., 180–182°C) and single-crystal XRD (R1 < 0.05) further confirm structural integrity .
Advanced Questions
Q. How does bromine substitution influence the compound’s electronic properties?
Bromine’s electron-withdrawing effect lowers the HOMO energy, enhancing electron affinity. Comparative UV-Vis studies with nitro- or chloro-analogs (e.g., Disperse Orange 1) reveal a red shift (~30 nm) due to increased intramolecular charge transfer. Solvatochromic analysis in solvents of varying polarity (e.g., toluene to DMSO) quantifies dipole moment changes using the Lippert-Mataga equation .
Q. What challenges arise in crystallographic refinement, and how are they addressed?
Crystallization challenges include twinning and disorder in the bromophenyl ring. Slow evaporation from DMF/ethanol (1:3) at 4°C improves crystal quality. SHELXL-2018 refines data using the TWIN command (BASF parameter) and anisotropic displacement parameters. High-resolution data (d-spacing < 0.8 Å) collected at 125 K minimizes thermal motion artifacts .
Q. How can contradictions in reported reactivity data (e.g., azo bond stability) be resolved?
Discrepancies in photostability under UV light may stem from solvent polarity. Controlled photolysis experiments (365 nm, inert atmosphere) with HPLC monitoring identify degradation products (e.g., amine fragments). TD-DFT calculations predict reactive intermediates, aligning kinetic data with observed pathways .
Q. What methodologies assess its potential biological activity (e.g., anti-amyloid effects)?
- Thioflavin T Assay : Quantifies inhibition of Aβ42 aggregation (IC determination via fluorescence decay).
- TEM Imaging : Visualizes fibril morphology changes after incubation (10 μM compound, 48h).
- Dose-Response Curves : Statistical validation (n = 3) ensures reproducibility. Negative (DMSO) and positive (curcumin) controls are critical for data reliability .
Q. How can computational tools predict its interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to amyloid-β. Binding free energy (ΔG) calculations (MM-PBSA) prioritize high-affinity conformers. Cross-validation with SPR biosensor data refines predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
